(S)-tert-butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate
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Description
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . The compound you mentioned seems to be a derivative of pyrrolidine, with additional functional groups attached to it .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For example, a copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes bearing a number of functional groups can provide 2-arylpyrrolidines .Mechanism of Action
Target of Action
The primary targets of this compound are the nuclear receptors, specifically REV-ERB-α/β . These receptors play a crucial role in regulating the expression of genes involved in various biological processes, including circadian rhythm and metabolism .
Mode of Action
The compound acts as an agonist for REV-ERB-α/β, meaning it binds to these receptors and enhances their activity . This binding is direct and reversible, with a dissociation constant (Kd) of 800 nM for REV-ERB-α . The compound potently increases REV-ERB-dependent repressor activity .
Biochemical Pathways
Activation of rev-erb-α has been associated with increased exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound may influence energy metabolism and muscle function.
Pharmacokinetics
The compound’s solubility in dmso (50 mg/ml) suggests it may have good bioavailability .
Result of Action
Activation of REV-ERB-α by the compound in animal models has been shown to increase exercise capacity by increasing the count of mitochondria in skeletal muscle . This could potentially lead to enhanced physical performance and endurance.
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylsulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-6-9(12)8-15-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFUPNXBSGBAGM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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